2,4-dichlorobenzaldehyde 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazone
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Overview
Description
2,4-dichlorobenzaldehyde 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazone is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiazole ring fused with a tetrahydro structure and a dichlorophenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorobenzaldehyde 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazone typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-aminobenzothiazole under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the mixture is heated to facilitate the formation of the Schiff base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichlorobenzaldehyde 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring or the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2,4-dichlorobenzaldehyde 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichlorobenzaldehyde 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(Salicylidene)-2-hydroxyaniline: Known for its antimicrobial activity.
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide: Exhibits similar structural features and potential biological activities.
Uniqueness
2,4-dichlorobenzaldehyde 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazone stands out due to its unique combination of a benzothiazole ring and a dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H13Cl2N3S |
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Molecular Weight |
326.2g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H13Cl2N3S/c15-10-6-5-9(11(16)7-10)8-17-19-14-18-12-3-1-2-4-13(12)20-14/h5-8H,1-4H2,(H,18,19)/b17-8+ |
InChI Key |
BNTKJDINRCQKQY-CAOOACKPSA-N |
SMILES |
C1CCC2=C(C1)N=C(S2)NN=CC3=C(C=C(C=C3)Cl)Cl |
Isomeric SMILES |
C1CCC2=C(C1)N=C(S2)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NN=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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